N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-(4-CHLOROPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, an ethylpiperazine moiety, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLOROPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the pyrimidine core.
Attachment of the Ethylpiperazine Moiety: The ethylpiperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine ring reacts with an appropriate electrophile.
Nitration: The nitro group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-(4-CHLOROPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are typical.
Major Products Formed
Oxidation: Formation of nitro oxides or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N4-(4-CHLOROPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-CHLOROPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
N4-(4-CHLOROPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-N-(4-ethylbenzylidene)piperazin-1-amine: Shares structural similarities but differs in the presence of the benzylidene group.
(4-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone: Similar in the chlorophenyl and ethylpiperazine moieties but lacks the nitropyrimidine core.
Properties
Molecular Formula |
C16H20ClN7O2 |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H20ClN7O2/c1-2-22-7-9-23(10-8-22)16-20-14(18)13(24(25)26)15(21-16)19-12-5-3-11(17)4-6-12/h3-6H,2,7-10H2,1H3,(H3,18,19,20,21) |
InChI Key |
ISCKVRNAEOTPDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
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